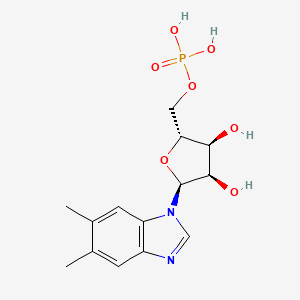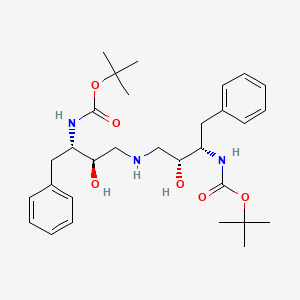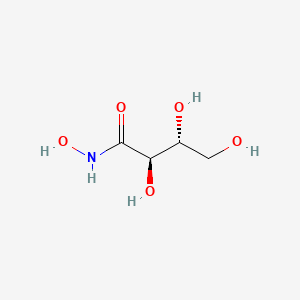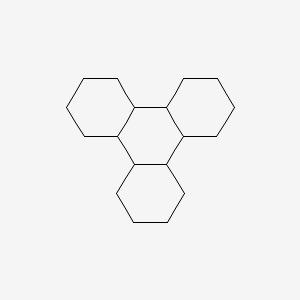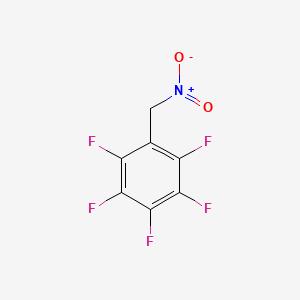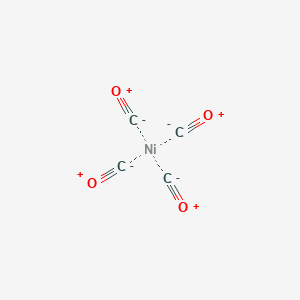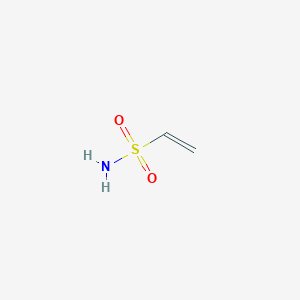
Tetrafluorostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluorostannane, also known as Tin(IV) fluoride, is a chemical compound with the molecular formula F₄Sn. It consists of one tin atom bonded to four fluorine atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrafluorostannane can be synthesized through the reaction of tin with fluorine gas. The reaction is typically carried out under controlled conditions to ensure the complete fluorination of tin:
Sn+2F2→SnF4
Industrial Production Methods: In industrial settings, this compound is produced by passing fluorine gas over molten tin at elevated temperatures. The process requires careful handling of fluorine gas due to its highly reactive nature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is already in a high oxidation state.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) fluoride.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are required.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be used.
Substitution: Various nucleophiles can be employed to replace fluorine atoms.
Major Products Formed:
Oxidation: Higher oxidation state compounds, though less common.
Reduction: Tin(II) fluoride.
Substitution: Compounds with different ligands replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Tetrafluorostannane finds applications in several scientific research fields:
Chemistry: It is used as a reagent in various chemical reactions, particularly in fluorine chemistry.
Material Science: It is employed in the synthesis of advanced materials and coatings.
Catalysis: this compound acts as a Lewis acid catalyst in organic synthesis.
Industry: It is used in the production of specialty chemicals and in processes requiring fluorination.
Wirkmechanismus
The mechanism by which tetrafluorostannane exerts its effects involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and participation in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Tin(II) fluoride (SnF₂): A lower oxidation state compound of tin with different reactivity.
Tin(IV) chloride (SnCl₄): Similar in structure but with chlorine atoms instead of fluorine.
Tetrafluoromethane (CF₄): A fluorinated compound with similar bonding but different central atom.
Uniqueness: Tetrafluorostannane is unique due to its high reactivity and ability to act as a strong Lewis acid. Its fluorine atoms provide distinct chemical properties compared to other halogenated tin compounds .
Eigenschaften
CAS-Nummer |
7783-62-2 |
|---|---|
Molekularformel |
F4Sn |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
tetrafluorostannane |
InChI |
InChI=1S/4FH.Sn/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
YUOWTJMRMWQJDA-UHFFFAOYSA-J |
SMILES |
[F-].[F-].[F-].[F-].[Sn+4] |
Kanonische SMILES |
F[Sn](F)(F)F |
| 7783-62-2 | |
Piktogramme |
Corrosive; Irritant |
Synonyme |
Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


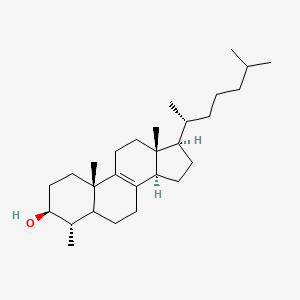

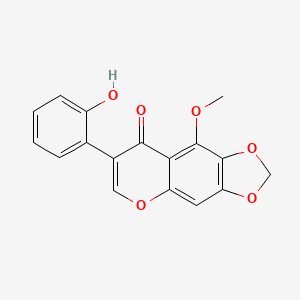
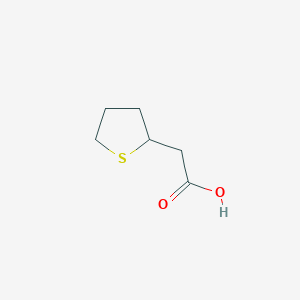
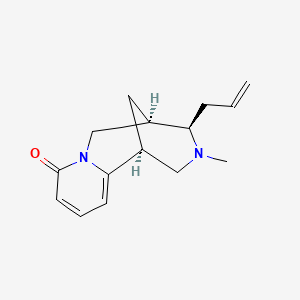
![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)
